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Compound of Interest

Compound Name: Gefitinib impurity 2

Cat. No.: B193442 Get Quote

Introduction

Gefitinib is an orally active and selective inhibitor of the epidermal growth factor receptor

(EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer.[1] The

synthesis of Gefitinib is a multi-step process that can result in the formation of various process-

related impurities.[2][3][4] Regulatory bodies require that these impurities be identified and

quantified to ensure the safety and efficacy of the final drug product.[3] This application note

presents a validated Ultra-Performance Liquid Chromatography (UPLC) method for the

separation and quantification of known process impurities in Gefitinib bulk drug substance.
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Caption: Mechanism of action of Gefitinib.
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Caption: Workflow for UPLC analysis of Gefitinib impurities.

UPLC Method Protocol
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This protocol provides a sensitive and specific UPLC method for the determination of process-

related impurities in Gefitinib.

1.1. Chromatographic Conditions

Parameter Value

Column
ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7

µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Flow Rate 0.5 mL/min

Column Temperature 40 °C

Detection Wavelength 250 nm

Injection Volume 4 µL

Diluent Acetonitrile:Water (50:50, v/v)

1.2. Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

1.0 95 5

5.0 10 90

6.0 10 90

6.1 95 5

8.0 95 5

1.3. Preparation of Solutions
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Standard Solution: Prepare a stock solution of each known impurity in the diluent. Further

dilute to a final concentration suitable for quantification (e.g., 6.0 ppm).[5]

Sample Solution: Accurately weigh and dissolve the Gefitinib bulk drug substance in the

diluent to achieve a final concentration of 5 mg/mL.[5]

Potential Process Impurities
The manufacturing process of Gefitinib may lead to the formation of several impurities. The

accurate synthesis of reference standards for these impurities is crucial for the development of

robust analytical methods for their detection and quantification.[6] Some of the potential

process-related and genotoxic impurities include:

3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib: An impurity where the chloro and fluoro

groups on the aniline moiety are transposed.[6]

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-

morpholinopropyl)quinazoline-4-amine: An N-alkylated impurity that can form in the final step

of some synthesis routes.[7]

4-(3-chloropropyl) Morpholine: A key starting material (KSM-02) that can be carried through

the process.[5]

3-Chloro-4-fluoroaniline: A key intermediate used in the synthesis.[5][6]

4-Chloroaniline: A potential impurity from starting materials or side reactions.[5]

4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline: An impurity identified as Impurity-1

in some studies.[8]

N-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine N-

oxide: An N-oxide impurity.[8]

Method Validation Summary
The described UPLC method has been validated according to ICH guidelines, demonstrating

its suitability for the intended purpose.
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3.1. Specificity

The method is specific for the analysis of Gefitinib and its process impurities. The peaks for all

known impurities are well-resolved from the main Gefitinib peak and from each other.

3.2. Linearity, LOD, and LOQ

The method demonstrates excellent linearity over the tested concentration range for Gefitinib

and its process-related impurities.[3][9]

Analyte
Linearity
Range (µg/mL)

Correlation
Coefficient (r²)

LOD (µg/mL) LOQ (µg/mL)

Gefitinib 25 - 500 > 0.999 0.012 - 0.033 0.04 - 0.10

Process

Impurities
0.1 - 2.0 > 0.999 0.012 - 0.033 0.04 - 0.10

Note: The LOD and LOQ values are presented as a range as they can vary slightly for different

impurities.[9]

3.3. Accuracy and Precision

The accuracy of the method was confirmed by recovery studies, with recovery values for

Gefitinib and its impurities falling within the range of 95.99% to 100.55%.[9] The precision of

the method, expressed as the relative standard deviation (RSD), was found to be less than 3%.

[9]

Conclusion
The UPLC method detailed in this application note is rapid, sensitive, specific, and robust for

the separation and quantification of process-related impurities in Gefitinib bulk drug substance.

This method is suitable for routine quality control analysis in a pharmaceutical setting, ensuring

the purity and safety of the final product. The utilization of UPLC technology allows for high

resolution and throughput, significantly reducing the time required for method development and

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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